molecular formula C19H18O4 B11793049 Ethyl4-(benzyloxy)-3-methylbenzofuran-2-carboxylate

Ethyl4-(benzyloxy)-3-methylbenzofuran-2-carboxylate

Cat. No.: B11793049
M. Wt: 310.3 g/mol
InChI Key: ZGCFWUMNDDAIDI-UHFFFAOYSA-N
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Description

Ethyl 4-(benzyloxy)-3-methylbenzofuran-2-carboxylate is a synthetic benzofuran derivative characterized by a benzyloxy (-OCH₂C₆H₅) group at position 4, a methyl (-CH₃) group at position 3, and an ethyl carboxylate (-COOEt) moiety at position 2 of the benzofuran core. Benzofuran-based compounds are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities.

Properties

IUPAC Name

ethyl 3-methyl-4-phenylmethoxy-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-3-21-19(20)18-13(2)17-15(10-7-11-16(17)23-18)22-12-14-8-5-4-6-9-14/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCFWUMNDDAIDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC=C2OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(benzyloxy)-3-methylbenzofuran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a hydroxyl group on the benzofuran ring in the presence of a base.

    Esterification: The carboxylic acid group on the benzofuran ring can be esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production methods for Ethyl 4-(benzyloxy)-3-methylbenzofuran-2-carboxylate may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(benzyloxy)-3-methylbenzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Ethyl 4-(benzyloxy)-3-methylbenzofuran-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of Ethyl 4-(benzyloxy)-3-methylbenzofuran-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

Ethyl 4-(Benzoyloxy)-3-methylbenzofuran-2-carboxylate (CAS 83219-99-2)

  • Key Differences : Replaces the benzyloxy group with a benzoyloxy (-OCOC₆H₅) substituent at position 3.
  • Implications: The benzoyloxy group is more electron-withdrawing than benzyloxy, which may reduce the electron density of the benzofuran ring, altering reactivity in electrophilic substitution reactions .

Ethyl 2-(5-Cyclohexyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate

  • Key Differences : Features a methylsulfinyl (-S(O)CH₃) group at position 3 and a cyclohexyl substituent at position 4.
  • The cyclohexyl group introduces steric bulk and hydrophobicity, which may influence binding affinity to hydrophobic enzyme pockets .

Pharmacological Activity

  • Antimicrobial Properties : Compounds with sulfinyl groups (e.g., Ethyl 2-(5-cyclohexyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate) exhibit enhanced antibacterial and antifungal activities due to increased interactions with microbial enzymes .

Physicochemical Properties

Property Ethyl 4-(Benzyloxy)-3-methylbenzofuran-2-carboxylate Ethyl 4-(Benzoyloxy)-3-methylbenzofuran-2-carboxylate Ethyl 2-(5-Cyclohexyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate
Lipophilicity (LogP) High (due to benzyloxy) Moderate (polar benzoyloxy) Moderate (balanced by sulfinyl and cyclohexyl)
Solubility Low in water, high in organic solvents Moderate in polar solvents Moderate in polar solvents (sulfinyl enhances solubility)
Metabolic Stability High (ether bond) Low (ester bond prone to hydrolysis) Moderate (sulfinyl may resist oxidation)

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